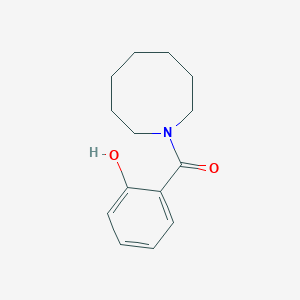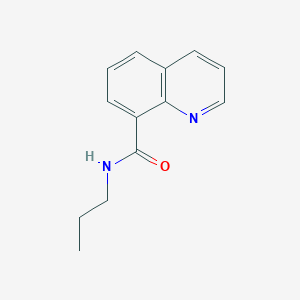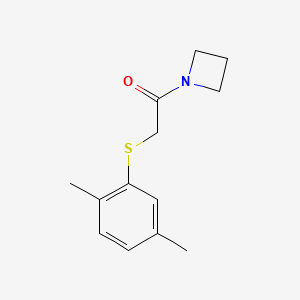![molecular formula C14H13N3 B7474891 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)
6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by the name MPMAPC and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, the compound has been found to have anticancer properties and can induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile in lab experiments is its versatility. The compound has been found to exhibit a range of biological activities, making it useful for studying various physiological processes. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile in lab experiments. One limitation is that the compound has not been extensively studied in vivo, and its efficacy and safety in humans are not yet fully understood. Additionally, the compound may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile. One direction is to further explore the compound's potential use in the treatment of neurological disorders. Another direction is to investigate the compound's mechanism of action in more detail, particularly with regard to its effects on signaling pathways and enzymes. Additionally, future research could focus on developing derivatives of the compound with improved efficacy and safety profiles.
Conclusion:
In conclusion, 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. The compound exhibits a range of biochemical and physiological effects and has potential use in the treatment of various diseases. While there are limitations to using the compound in lab experiments, its versatility and relative ease of synthesis make it a valuable tool for studying various physiological processes. Future research on 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile could lead to the development of new treatments for a range of diseases.
合成法
The synthesis of 6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile involves a multistep process that includes the reaction of 2-methylbenzylamine with 3-pyridinecarbonitrile. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified using various techniques, including recrystallization and chromatography.
科学的研究の応用
6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile has been extensively studied for its potential use in scientific research. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
6-[(2-methylphenyl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-4-2-3-5-13(11)10-17-14-7-6-12(8-15)9-16-14/h2-7,9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYCNOGJWYTZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)



![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)

![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)
